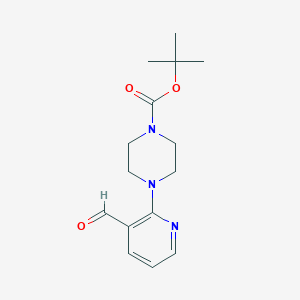

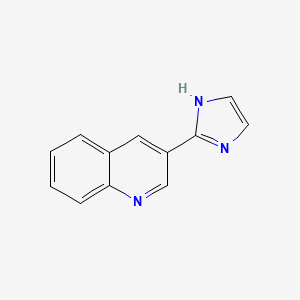

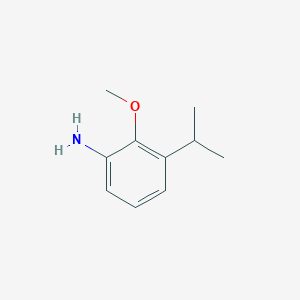

![molecular formula C12H14FN3O2 B1326531 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 920036-29-9](/img/structure/B1326531.png)

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

説明

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound that is part of the pyrazolopyridine family. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. The presence of fluorine atoms in such compounds often enhances their metabolic stability and can modulate their biological activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces the products in excellent yields within minutes . Another method utilizes a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media catalyzed by InCl3, followed by condensation with aldehydes to obtain chalcone derivatives . Additionally, a mild and efficient synthesis using polyethylene glycol (PEG-400) as a recyclable reaction medium has been described for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using various techniques. X-ray diffraction has been employed to study the detailed structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, revealing the existence of these compounds as the 3-hydroxy tautomer . Furthermore, the solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 has been determined, showing the inhibitor residing in the ATP purine binding site and forming important hydrogen bonds with the protein backbone .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives includes their ability to undergo condensation reactions to form new compounds. For instance, fluorine-containing pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from amino-pyrazole derivatives and fluorinated dielectrophiles . Additionally, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms can significantly affect the lipophilicity, acidity, and overall reactivity of these compounds. The crystalline architectures of mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been analyzed, revealing various coordination geometries and supramolecular interactions . The photoluminescent properties of these compounds have also been studied, indicating potential applications in materials science .

科学的研究の応用

Synthesis and Structural Analysis :

- Fluorinated pyrazolo[3,4-b]pyridine nucleosides have been synthesized, indicating their potential as mimetics for adenosine deaminase activity transition states (Iaroshenko et al., 2009).

- 1H-Pyrazolo[3,4-b]pyridines exhibit two tautomeric forms and are used in various biomedical applications. Over 300,000 compounds in this category have been described, illustrating their broad utility (Donaire-Arias et al., 2022).

Biomedical and Antibacterial Applications :

- Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antibacterial and antifungal activities, as well as antitumor activity against liver cell lines (El-Borai et al., 2012).

- Synthesis of 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines shows their importance in biological studies (Zhong et al., 2009).

Chemical Synthesis and Potential Applications :

- A convenient synthesis method of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles has been developed, highlighting the versatility of these compounds (Yakovenko et al., 2019).

- The synthesis of isosteric heterotricyclic derivatives like pyrazolo[3,4-b]thieno[3,2-e]pyridine, pyrazolo[3,4-b]pyrrolo[3,2-e]pyridine, and furo[2,3-b]pyrazolo[4,3-e]pyridine showcases the compound's role in creating new bioactive compounds (Câmara et al., 1999).

将来の方向性

作用機序

Target of Action

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, particularly those involved in purine signaling or metabolism.

Mode of Action

It is known that the pyrazolo[3,4-b]pyridine core is a key structural motif in many bioactive compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins.

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .

Result of Action

Compounds with a pyrazolo[3,4-b]pyridine core have been found to exhibit a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to alterations in downstream signaling events. Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting cell proliferation, differentiation, and apoptosis. Moreover, this compound has been reported to alter the expression of genes involved in metabolic pathways, further impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. This binding can lead to enzyme inhibition, resulting in the modulation of downstream signaling pathways and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic processes result in the formation of metabolites that can further interact with cellular targets, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in various cellular compartments. Transporters such as ABC (ATP-binding cassette) transporters play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Its presence in the nucleus suggests a role in modulating gene expression, while its localization in mitochondria indicates potential effects on cellular energy metabolism .

特性

IUPAC Name |

tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFRCHLEMYAXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801140766 | |

| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920036-29-9 | |

| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920036-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

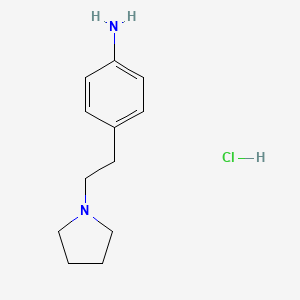

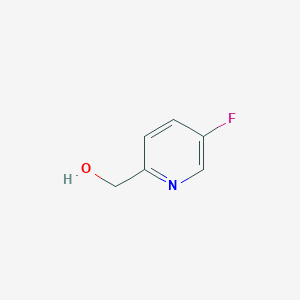

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

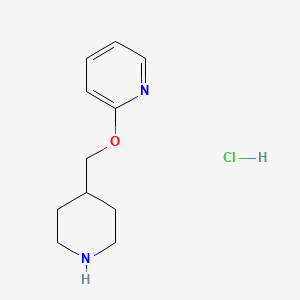

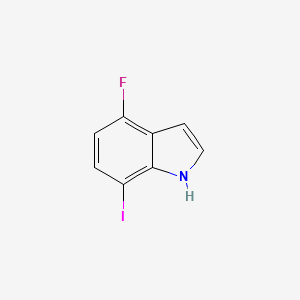

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

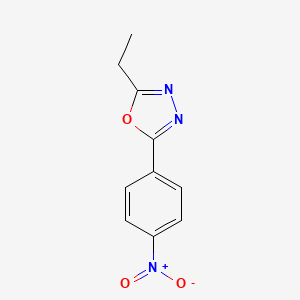

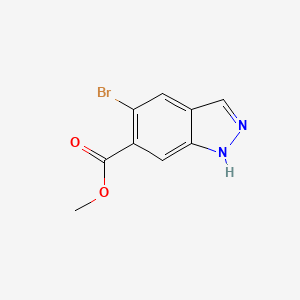

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)